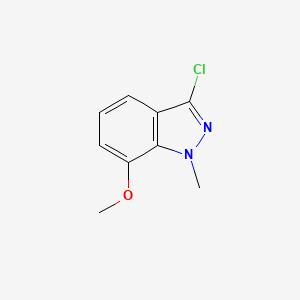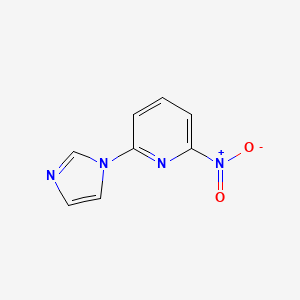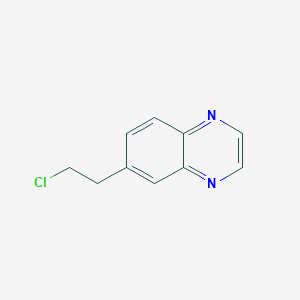
2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine is a derivative of dihydroquinoline, a class of compounds known for their diverse pharmacological properties. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is recognized for its relatively low cost and ease of application, making it a valuable asset in both research and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine typically involves the condensation of aniline with acetone. This reaction is catalyzed by metal-modified tungstophosphoric acid supported on γ-Al2O3. The reaction conditions are optimized to achieve high yields, with Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid catalysts showing the highest efficiency .
Industrial Production Methods: Industrial production of this compound often employs heterogeneous catalytic condensation methods due to their scalability and efficiency. The use of microwave-assisted hydrothermal methods has been shown to enhance the synthesis process, providing a more eco-friendly and cost-effective approach .
化学反応の分析
Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid; reactions are often carried out at elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction may produce amine derivatives .
科学的研究の応用
2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties.
Medicine: Explored for its role as a lipid peroxidation inhibitor and its potential use in preserving animal nutriments and vegetable oils.
Industry: Employed as an effective industrial antioxidant in rubber technologies
作用機序
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. It acts as an antioxidant, inhibiting lipid peroxidation and protecting cells from oxidative damage. The compound’s ability to modulate various biochemical pathways makes it a promising candidate for therapeutic applications .
類似化合物との比較
- 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Comparison: Compared to its analogs, 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine stands out due to its unique structural features and enhanced pharmacological properties. Its relatively low cost and ease of synthesis further contribute to its widespread use in various applications .
特性
CAS番号 |
115784-97-9 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC名 |
2,2,4-trimethyl-1H-quinolin-6-amine |
InChI |
InChI=1S/C12H16N2/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,13H2,1-3H3 |
InChIキー |
XYYAWTAAYUUQIO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC2=C1C=C(C=C2)N)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


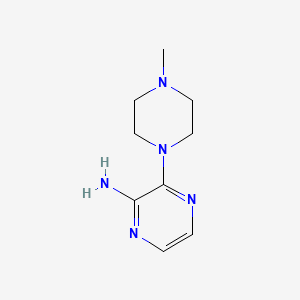

![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
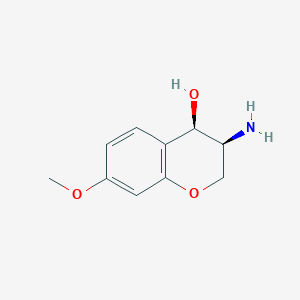

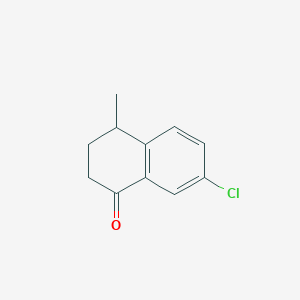
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11903901.png)

